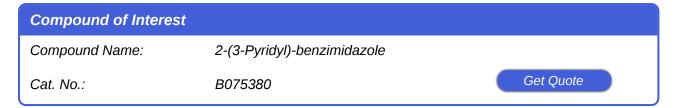


Crystal Structure of 2-(3-Pyridyl)-benzimidazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and known biological activities of **2-(3-Pyridyl)-benzimidazole**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

2-(3-Pyridyl)-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. The incorporation of a pyridyl substituent introduces additional possibilities for hydrogen bonding and metal coordination, making these compounds interesting for both pharmaceutical and materials science applications. This guide summarizes the available crystallographic data, details experimental protocols for its synthesis, and discusses its known biological context.

Physicochemical Properties

Basic physicochemical information for **2-(3-Pyridyl)-benzimidazole** is summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H9N3	[1][2]
Molecular Weight	195.22 g/mol	[2][3]
CAS Number	1137-67-3	[2][3]
Melting Point	253-257 °C	[4]
Appearance	Solid	[3]

Crystallographic Data

As of the latest search, the crystal structure of the neutral, free base form of **2-(3-Pyridyl)-benzimidazole** is not publicly available in the Crystallography Open Database or the Cambridge Crystallographic Data Centre. However, the crystal structure of a salt, 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate, has been determined, providing valuable insight into the molecule's conformation. Additionally, the crystal structure of its isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is available and presented here for comparative purposes.

Crystal Data for 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

This salt crystallizes in the monoclinic space group P21/c. The asymmetric unit contains one 2-(3-pyridinio)benzimidazolium dication, one pentachloroantimonate(III) anion, and one water molecule.



Parameter	Value
Empirical Formula	C12H11Cl5N3OSb
Formula Weight	514.25
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	9.2619(19)
b (Å)	13.425(3)
c (Å)	14.380(3)
α (°)	90
β (°)	102.27(3)
y (°)	90
Volume (ų)	1747.2(7)
Z	4

Crystal Data for 2-(4-Pyridyl)-1H-benzimidazole trihydrate

For comparison, the crystallographic data for the closely related isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is provided below. This compound also crystallizes in the monoclinic space group P2₁/c.



Parameter	Value
Empirical Formula	C12H15N3O3
Formula Weight	249.27
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	7.3913(6)
b (Å)	9.3377(8)
c (Å)	18.643(2)
α (°)	90
β (°)	94.209(2)
y (°)	90
Volume (ų)	1283.2(2)
Z	4

Experimental Protocols Synthesis of 2-(3-Pyridyl)-benzimidazole

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. The following protocol is adapted from the synthesis of the parent compound used for the crystallization of its pentachloridoantimonate(III) monohydrate salt.

Materials:

- o-Phenylenediamine
- 3-Pyridinecarboxaldehyde
- Ethanol (or a similar suitable solvent)



An oxidizing agent (e.g., sodium metabisulfite, or exposure to air)

Procedure:

- Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
- Add an equimolar amount of 3-pyridinecarboxaldehyde to the solution.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution.
- The crude product is collected by filtration, washed with a small amount of cold solvent, and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-(3-Pyridyl)-benzimidazole**.

Crystallization of 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

Procedure:

- Dissolve 0.1 mmol of 2-(3-Pyridyl)-benzimidazole in 7 ml of water by the dropwise addition of concentrated hydrochloric acid (12 M) until complete dissolution.
- In a separate container, dissolve 0.3 mmol of antimony trichloride in 7 ml of water, again using dropwise addition of concentrated hydrochloric acid to achieve a clear solution.
- Mix the two solutions and stir for 20 minutes.
- Collect the resulting precipitate by filtration.
- Dissolve the precipitate in a minimal amount of hydrochloric acid.



Allow the solution to stand for several weeks for slow evaporation at room temperature,
 which should yield colorless crystals suitable for X-ray diffraction analysis.

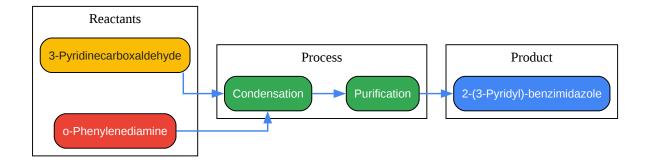
Biological Activity and Signaling Pathways

While a specific, detailed signaling pathway for **2-(3-Pyridyl)-benzimidazole** has not been extensively elucidated in publicly available literature, its activity as an inhibitor of aminopyrine N-demethylase has been reported.[5] Aminopyrine N-demethylase is a member of the cytochrome P450 family of enzymes, which are crucial in the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of this enzyme can have significant effects on drug metabolism and pharmacokinetics.

The broader class of pyridyl-benzimidazole derivatives has been investigated for a range of biological activities, including the inhibition of other key enzymes in disease pathways. For instance, derivatives of 2-(4-pyridyl)-benzimidazole have been developed as chemical tools to probe the function of Protein Kinase N2 (PKN2), a kinase implicated in cancer.[6][7] Furthermore, other benzimidazole-based compounds are known to be potent and selective inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammatory and autoimmune diseases.[8][9]

The inhibitory action of **2-(3-Pyridyl)-benzimidazole** on aminopyrine N-demethylase suggests a potential role in modulating metabolic pathways. Further research is warranted to explore its selectivity and potency against other cytochrome P450 isozymes and to investigate its potential effects on downstream signaling cascades.

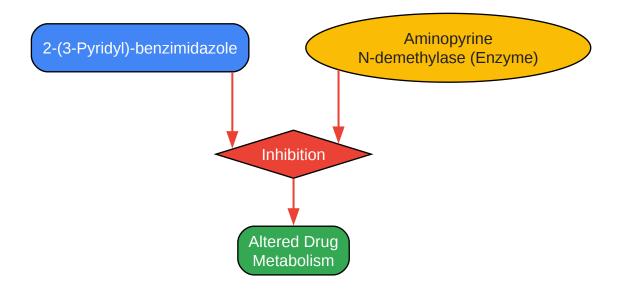
Visualizations





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Caption: Synthesis workflow for **2-(3-Pyridyl)-benzimidazole**.



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Caption: General workflow of enzyme inhibition by **2-(3-Pyridyl)-benzimidazole**.

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- To cite this document: BenchChem. [Crystal Structure of 2-(3-Pyridyl)-benzimidazole: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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